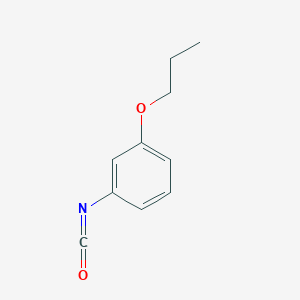

Benzene, 1-isocyanato-3-propoxy-

Description

Contextualization of Aryl Isocyanates in Advanced Chemical Research

Aryl isocyanates are a class of organic compounds characterized by the presence of an isocyanate group (–N=C=O) attached to an aromatic ring. This functional group is highly electrophilic, making aryl isocyanates valuable and versatile reagents in organic synthesis. Their pronounced reactivity towards nucleophiles, such as alcohols, amines, and even water, allows for the efficient construction of a wide variety of important chemical linkages, including carbamates (urethanes) and ureas. vaia.comnih.gov The ability to form these bonds underpins much of modern materials science.

The reactivity of the isocyanate group is central to the production of polyurethanes, a major class of polymers with diverse applications. researchgate.net Diisocyanates are fundamental monomers in polyurethane synthesis. chemicalbook.com The investigation of isocyanate reactions is crucial for controlling industrial processes and for a deeper understanding of chemical kinetics. kuleuven.be

Significance of Alkoxyaryl Isocyanates in Synthetic Strategies

The introduction of an alkoxy substituent, such as a propoxy group, onto the aromatic ring of an aryl isocyanate creates an alkoxyaryl isocyanate. This structural modification is significant for several reasons. The alkoxy group can modulate the electronic properties of the aromatic ring, thereby influencing the reactivity of the isocyanate moiety. This allows for the fine-tuning of reaction rates and selectivity in synthetic transformations.

Furthermore, the alkoxy group itself can serve as a handle for further functionalization or can impart specific properties, such as altered solubility, thermal stability, or biocompatibility, to the resulting molecules and polymers. These features make alkoxyaryl isocyanates attractive building blocks in the design of specialized polymers and functional materials.

Scope of Research Focus on Benzene (B151609), 1-isocyanato-3-propoxy-

While extensive research exists for common diisocyanates, specific investigations into Benzene, 1-isocyanato-3-propoxy- are less prevalent in publicly accessible literature. Consequently, this article will focus on its anticipated chemical properties, synthetic pathways, and reactivity based on the well-established principles of isocyanate chemistry and the known characteristics of related alkoxy-substituted aryl isocyanates. By examining analogous compounds, we can construct a detailed and scientifically grounded profile of this specific molecule and its potential contributions to organic synthesis and polymer science.

Physicochemical Properties

Direct experimental data for Benzene, 1-isocyanato-3-propoxy- is not widely available. However, its properties can be estimated by comparison with structurally similar compounds. The following table provides data for related molecules to serve as a reference.

| Property | Value | Compound |

| Molecular Formula | C₁₀H₁₁NO₂ | Benzene, 1-isocyanato-3-propoxy- |

| Molecular Weight | 177.20 g/mol | Benzene, 1-isocyanato-3-propoxy- |

| Boiling Point | 88-90 °C / 0.02 mmHg | 1,3-Bis(isocyanatomethyl)benzene chemicalbook.com |

| Density | 1.202 g/mL at 20 °C | 1,3-Bis(isocyanatomethyl)benzene chemicalbook.com |

Note: Data for boiling point and density are for a related diisocyanate and are provided for comparative context.

Spectroscopic Data

The spectroscopic signature of Benzene, 1-isocyanato-3-propoxy- is expected to be characteristic of its functional groups.

| Spectroscopy | Expected Features |

| FTIR | A strong, sharp absorption band around 2250-2275 cm⁻¹ is the most prominent feature of the isocyanate (N=C=O) asymmetric stretching vibration. researchgate.netpaint.org Additional peaks corresponding to C-O stretching of the propoxy group and C-H bonds on the aromatic ring and alkyl chain would also be present. |

| ¹H NMR | The spectrum would show signals for the aromatic protons, with their chemical shifts influenced by the isocyanate and propoxy substituents. Distinct signals for the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the propoxy group would appear in the aliphatic region of the spectrum. |

| ¹³C NMR | A characteristic signal for the carbonyl carbon of the isocyanate group would be observed around 120-130 ppm. The aromatic carbons and the carbons of the propoxy group would also give distinct signals. |

The following table presents reference spectral data for a similar compound, 3-Methoxyphenyl (B12655295) isocyanate.

Interactive Data Table: Spectroscopic Information for 3-Methoxyphenyl isocyanate

| Data Type | Value |

| InChI | InChI=1S/C8H7NO2/c1-11-8-4-2-3-7(5-8)9-6-10/h2-5H,1H3 chemicalbook.com |

| SMILES | C1(N=C=O)=CC=CC(OC)=C1 chemicalbook.com |

Synthesis and Reactivity

Synthesis:

The most common and direct method for the synthesis of aryl isocyanates is the phosgenation of the corresponding primary amine. orgsyn.org For Benzene, 1-isocyanato-3-propoxy-, the synthesis would likely proceed from 3-propoxyaniline. This reaction involves treating the amine with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent like triphosgene (B27547). orgsyn.orgchemicalforums.com The reaction is typically carried out in an inert solvent.

An alternative, non-phosgene route involves the thermal decomposition of a carbamate (B1207046) precursor, which can be synthesized from the corresponding amine or nitro compound. rsc.org

Reactivity:

The chemistry of Benzene, 1-isocyanato-3-propoxy- is dominated by the high reactivity of the isocyanate group.

Reaction with Alcohols: It will react exothermically with alcohols to form N-aryl carbamates, commonly known as urethanes. vaia.com This reaction is the fundamental basis for the formation of polyurethanes when diols or polyols are used. kuleuven.be Primary alcohols are generally more reactive than secondary alcohols. kuleuven.be

Reaction with Amines: With primary or secondary amines, it will form substituted ureas.

Reaction with Water: In the presence of water, the isocyanate will first form an unstable carbamic acid, which then decomposes to yield the corresponding amine (3-propoxyaniline) and carbon dioxide gas. This reaction is utilized in the production of polyurethane foams, where the CO₂ acts as a blowing agent.

Cyclization and Dimerization: Under certain conditions, isocyanates can undergo self-reaction. For example, they can dimerize to form uretidinediones or trimerize to form isocyanurates, which are highly stable, cross-linked structures. researchgate.net

Applications in Polymer Chemistry

As a monofunctional isocyanate, Benzene, 1-isocyanato-3-propoxy- can be used as a chain-terminating agent or for the surface modification of polymers that possess reactive hydrogen atoms (e.g., hydroxyl or amine groups).

Its most significant potential application in polymer chemistry lies in its use as a monomer for the synthesis of novel polyurethanes. By reacting with a suitable diol or polyol, it can be incorporated into a polymer backbone. The presence of the propoxy group is expected to influence the final properties of the polymer, such as:

Flexibility: The alkyl chain of the propoxy group can increase the flexibility of the polymer chain compared to an unsubstituted aromatic isocyanate.

Hydrophobicity: The propoxy group will increase the hydrophobic character of the polymer.

Solubility: It may alter the solubility of the resulting polymer in various organic solvents.

These modified properties could make polyurethanes derived from this monomer suitable for specialized applications in coatings, adhesives, and biomedical materials.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-3-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-6-13-10-5-3-4-9(7-10)11-8-12/h3-5,7H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWCOSDQCKFASH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482145 | |

| Record name | Benzene, 1-isocyanato-3-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32223-63-5 | |

| Record name | Benzene, 1-isocyanato-3-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzene, 1 Isocyanato 3 Propoxy and Analogous Compounds

Phosgene-Based Approaches and Refinements

The reaction of primary amines with phosgene (B1210022) (COCl₂) has been the cornerstone of industrial isocyanate production for over a century. acs.orgsabtechmachine.com This method is highly efficient and applicable to a wide range of aromatic amines for producing compounds like toluene diisocyanate (TDI) and diphenylmethane diisocyanate (MDI). nih.govresearchgate.net For a specific compound such as "Benzene, 1-isocyanato-3-propoxy-," the corresponding precursor would be 3-propoxyaniline.

Direct phosgenation is the most common industrial method for synthesizing aryl isocyanates. nih.govacs.org The process typically involves dissolving the primary amine, such as 3-propoxyaniline, in an inert solvent and reacting it with a solution of phosgene in the same solvent. sabtechmachine.com The reaction generally proceeds in two stages: a low-temperature "cold phosgenation" followed by a high-temperature "hot phosgenation." sabtechmachine.com

Initially, the amine reacts with phosgene to form an unstable carbamoyl (B1232498) chloride and an amine hydrochloride salt. sabtechmachine.comgoogle.com Subsequent heating of this mixture leads to the elimination of hydrogen chloride (HCl) to yield the final isocyanate. google.com

Reaction Scheme for Direct Phosgenation:

Step 1 (Carbamoyl chloride formation): R-NH₂ + COCl₂ → R-NHCOCl + HCl

Step 2 (Dehydrochlorination): R-NHCOCl → R-NCO + HCl

This method is suitable for high-boiling point and low-reactivity amines and is widely employed by major chemical manufacturers for large-scale production of aromatic isocyanates. acs.org

Due to the extreme toxicity of gaseous phosgene, laboratory-scale syntheses and smaller industrial productions often employ safer, solid or liquid phosgene equivalents. acs.org The most common of these is triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), a stable, crystalline solid. acs.orgasianpubs.orgorgsyn.org

Triphosgene decomposes in situ, often with the aid of a catalyst like activated carbon or a tertiary amine, to generate three equivalents of phosgene, which then reacts with the amine. reddit.com This approach provides a convenient and safer method for handling the reactive carbonyl source. orgsyn.org Diphosgene (trichloromethyl chloroformate), a liquid, is another alternative that is considered more reactive than triphosgene for some applications. reddit.com These reagents allow for the synthesis of isocyanates under milder conditions compared to direct phosgenation with gaseous COCl₂. orgsyn.org

| Phosgene Equivalent | Chemical Name | Physical State | Molar Eq. of Phosgene | Key Features |

| Triphosgene | Bis(trichloromethyl) carbonate | Solid | 3 | Safer to handle; widely used in lab synthesis. acs.orgorgsyn.org |

| Diphosgene | Trichloromethyl chloroformate | Liquid | 2 | More reactive than triphosgene; requires careful handling. reddit.com |

To improve safety, efficiency, and environmental performance, significant efforts have been made to intensify the phosgenation process. A key development is the shift from liquid-phase to gas-phase phosgenation. nih.govresearchgate.net In this process, the vaporized amine and gaseous phosgene are reacted at high temperatures (200–600 °C). nih.gov This method offers several advantages, including faster reaction rates, reduced solvent usage, and minimization of solid byproducts like amine hydrochlorides. researchgate.netresearchgate.net

Fluidized-bed reactors are one of the advanced technologies used for gas-phase phosgenation. This setup helps to efficiently manage the heat of the reaction and prevent localized high temperatures, which can lead to unwanted side reactions. researchgate.net Such process optimizations are crucial for the large-scale, economical, and safer production of key aromatic isocyanates. researchgate.net

Non-Phosgene Synthetic Routes for Aryl Isocyanates

Growing environmental and safety concerns over the use of phosgene have driven extensive research into alternative, phosgene-free synthetic pathways for aryl isocyanates. acs.orgionike.com These methods often involve the carbonylation of nitrogen-containing functional groups using carbon monoxide (CO) or other carbonyl sources. ionike.com

The reductive carbonylation of nitroaromatic compounds is a highly attractive phosgene-free alternative, as it allows for the direct conversion of readily available nitroarenes to isocyanates or their carbamate (B1207046) precursors. ukessays.comresearchgate.netresearchgate.net For the synthesis of "Benzene, 1-isocyanato-3-propoxy-," the starting material would be 1-nitro-3-propoxybenzene.

This reaction is typically catalyzed by transition metal complexes, with palladium-based systems being particularly effective. ukessays.comresearchgate.netacs.org The process can be designed as a direct, one-step synthesis to the isocyanate, although this often requires harsh reaction conditions. researchgate.net A more common and milder approach is a two-step process where the nitro compound is first converted to a carbamate in the presence of an alcohol, followed by thermal decomposition of the carbamate to yield the isocyanate. nih.govacs.orgresearchgate.net

Catalysts and Conditions for Reductive Carbonylation of Nitroarenes:

| Catalyst System | Starting Material | Product | Key Features |

| PdCl₂-Pyridine Complex | Nitroaromatic | Isocyanate | Direct conversion, often requires Lewis acid co-catalyst. researchgate.net |

| Palladium with Phenanthroline Ligands | Nitroarene in Alcohol | Carbamate | Milder conditions, precursor to isocyanate. researchgate.netacs.org |

| Heterogenized Palladium Catalysts | Nitroarenes | Carbamate | Allows for easier catalyst recovery and recycling. acs.org |

Oxidative carbonylation of primary amines presents another significant non-phosgene route to aryl isocyanates. acs.orgresearchgate.net In this process, the amine is reacted with carbon monoxide in the presence of an oxidant, typically molecular oxygen. acs.org The reaction is catalyzed by transition metal complexes, often involving palladium. rsc.org

Similar to reductive carbonylation, this method can also proceed via a carbamate intermediate when an alcohol is present in the reaction mixture. ionike.com The resulting carbamate is then thermally cleaved to produce the target isocyanate. researchgate.net While this method avoids the use of phosgene, challenges include the potential for explosive mixtures of CO and O₂ and sometimes lower conversion rates under mild conditions. acs.orgresearchgate.net

Recent research has explored using CO₂-based carbonyl sources like methyl formate for the oxidative carbonylation of aromatic diamines, presenting a greener route for producing isocyanate precursors. rsc.org

Carbon Dioxide as a C1 Feedstock for Isocyanate Synthesis

The use of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 feedstock is a key area of green chemistry development. mdpi.com In the context of isocyanate synthesis, CO2 can replace highly toxic reagents like phosgene. beilstein-journals.orgscholaris.ca The general strategy involves the reaction of an amine with CO2 to form a carbamic acid intermediate. This intermediate is then dehydrated to yield the corresponding isocyanate. scholaris.ca

For the synthesis of an aryl isocyanate such as Benzene (B151609), 1-isocyanato-3-propoxy-, the corresponding arylamine (3-propoxyaniline) would be reacted with CO2, often in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to form a carbamic acid salt. scholaris.ca Subsequent dehydration using activating agents, such as those used in Swern oxidations, generates the isocyanate. scholaris.ca Another approach involves the reaction of iminophosphoranes with CO2 to produce isocyanates, a method noted for its compatibility with a wide array of functional groups. beilstein-journals.org

Table 1: Key Features of Isocyanate Synthesis Using CO2

| Step | Description | Reactants | Intermediate |

| 1. Carboxylation | Reaction of an amine with carbon dioxide to form a carbamic acid or its salt. | Arylamine, CO2, Base (e.g., DBU) | Carbamic acid |

| 2. Dehydration | Removal of a water molecule from the carbamic acid to form the isocyanate. | Carbamic acid, Dehydrating agent | Isocyanate |

This pathway is part of a broader effort to utilize captured carbon dioxide for the production of valuable chemicals, including polymer precursors. researchgate.netsocietechimiquedefrance.fr

Urea-Based Isocyanate Generation

Urea-based methods provide another phosgene-free route to isocyanates. This process centers on using urea (B33335), an alcohol, and an amine as the primary raw materials to synthesize a carbamate intermediate, which is subsequently decomposed thermally to produce the isocyanate. nih.gov The byproducts of this method are typically alcohol and ammonia, which can be recycled back into the process, creating a potentially "zero emission" cycle for isocyanate production. nih.gov

The synthesis pathway begins with the reaction of an aromatic primary amine with urea and an alcohol to produce an aryl carbamate. google.com This carbamate is then subjected to thermal cleavage. The decomposition reaction is generally carried out in the liquid phase at temperatures ranging from 150 °C to 250 °C, yielding the desired isocyanate and regenerating the alcohol. google.com

Rearrangement Reactions Involving Isocyanate Intermediates

Several classic name reactions in organic chemistry proceed via an isocyanate intermediate and are foundational methods for the synthesis of aryl isocyanates. These reactions involve the migration of an aryl group from a carbonyl carbon to an adjacent nitrogen atom. rsc.org

Curtius Rearrangement for Aryl Isocyanates

Discovered by Theodor Curtius in 1885, the Curtius rearrangement is the thermal decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas. wikipedia.orgallen.in This reaction is a reliable method for converting carboxylic acids into isocyanates and their derivatives. nih.gov

The synthesis of Benzene, 1-isocyanato-3-propoxy- via this method would start from 3-propoxybenzoic acid. The carboxylic acid is first converted into an acyl azide. This can be achieved by reacting the corresponding acyl chloride with sodium azide or by treating the carboxylic acid with reagents like diphenylphosphoryl azide (DPPA). nih.govacs.org Upon heating, the acyl azide undergoes a concerted rearrangement, where the aryl group migrates to the nitrogen as dinitrogen is expelled. wikipedia.org The reaction proceeds with full retention of the migrating group's configuration and is compatible with a wide variety of functional groups, making it a versatile tool in organic synthesis. wikipedia.orgnih.govacs.org The resulting isocyanate can be isolated or trapped in situ with various nucleophiles to form carbamates or ureas. wikipedia.orgacs.org

Hofmann and Lossen Rearrangements in the Context of Benzene, 1-isocyanato-3-propoxy- Precursors

The Hofmann and Lossen rearrangements are related methods that also generate an isocyanate intermediate from a carboxylic acid derivative. rsc.org

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.org For the target compound, the starting material would be 3-propoxybenzamide. This amide is treated with bromine or another halogen in an alkaline solution (e.g., sodium hydroxide). wikipedia.orgchemistrywithwiley.com This forms an N-bromoamide intermediate. Subsequent deprotonation and heating trigger the rearrangement, where the 3-propoxyphenyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form Benzene, 1-isocyanato-3-propoxy-. wikipedia.orgmasterorganicchemistry.com The presence of an electron-releasing substituent, such as the propoxy group on the aromatic ring, can increase the rate of this rearrangement. chemistrywithwiley.com

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives (such as O-acyl hydroxamates) into an isocyanate. wikipedia.orgslideshare.netresearchgate.net The precursor for the target compound would be 3-propoxybenzohydroxamic acid. The reaction is typically initiated by a base, which deprotonates the hydroxamic acid derivative. slideshare.netlscollege.ac.in This is followed by a spontaneous rearrangement that expels a carboxylate anion, producing the isocyanate intermediate. slideshare.netlscollege.ac.in A key advantage of the Lossen rearrangement is that it often proceeds under mild conditions without the need for intense heat. slideshare.netresearchgate.net

Schmidt Reaction Pathways

The Schmidt reaction provides another pathway to isocyanates from carboxylic acids. wikipedia.org This reaction involves treating a carboxylic acid with hydrazoic acid (HN3) in the presence of a strong acid catalyst. wikipedia.orglibretexts.org The mechanism is closely related to the Curtius rearrangement. wikipedia.org

For the synthesis of Benzene, 1-isocyanato-3-propoxy-, 3-propoxybenzoic acid would be the starting material. The reaction begins with the protonation of the carboxylic acid, followed by the addition of hydrazoic acid to form an acyl azide intermediate. libretexts.orgorganic-chemistry.org This intermediate then rearranges, with migration of the aryl group and expulsion of nitrogen gas, to form a protonated isocyanate. wikipedia.org The isocyanate can then be hydrolyzed to an amine or trapped with other nucleophiles. libretexts.org While effective, the Schmidt reaction requires highly acidic conditions and the use of explosive hydrazoic acid. The Curtius rearrangement is often considered a milder and more practical alternative for preparing isocyanates that are to be used in subsequent steps. libretexts.org

Table 2: Comparison of Rearrangement Reactions for Aryl Isocyanate Synthesis

| Reaction | Starting Material | Key Reagents | Key Features |

| Curtius | Carboxylic Acid / Acyl Halide | Sodium Azide (NaN3) or DPPA, Heat | Forms isolable acyl azide; concerted mechanism; wide functional group tolerance. wikipedia.orgallen.innih.gov |

| Hofmann | Primary Amide | Bromine (Br2), Sodium Hydroxide (NaOH) | Proceeds via N-bromoamide intermediate; product has one less carbon than starting material. wikipedia.org |

| Lossen | Hydroxamic Acid (or derivative) | Base, Activating Agent | Mild reaction conditions; proceeds via O-acylated intermediate. slideshare.netresearchgate.net |

| Schmidt | Carboxylic Acid | Hydrazoic Acid (HN3), Strong Acid | In-situ formation of acyl azide; requires highly acidic conditions. wikipedia.orglibretexts.org |

In-Situ Generation Strategies for Benzene, 1-isocyanato-3-propoxy-

Isocyanates are highly reactive electrophiles, and it is often advantageous to generate them in situ for immediate reaction with a desired nucleophile, avoiding the isolation of the potentially hazardous isocyanate. nih.gov Many of the aforementioned rearrangement reactions can be adapted for this purpose.

For instance, the Curtius rearrangement can be performed in the presence of an alcohol or an amine to directly trap the isocyanate as it forms, yielding a stable carbamate or urea, respectively. acs.org Similarly, the isocyanate intermediate of the Hofmann rearrangement can be trapped by the solvent (e.g., methanol) to form a carbamate. wikipedia.org An electrochemical variation of the Hofmann rearrangement has also been developed for the mild, in-situ formation of isocyanates. rsc.org

Alternative methods for the in-situ generation of aryl isocyanates have also been developed. One such method involves the acylation of substituted aniline (B41778) hydrochlorides with oxalyl chloride. The resulting intermediate oxamic chloride smoothly decomposes upon heating to generate the corresponding phenyl isocyanate in situ. researchgate.net Another mild, metal-free approach involves the dehydration of carbamic acids, which are themselves generated in situ from the corresponding arylamine and carbon dioxide. scholaris.ca These strategies provide precise control over the reactivity of the isocyanate, allowing it to be formed on-demand for use in subsequent transformations, such as multicomponent reactions. nih.govresearchgate.net

Utilization of Masked Isocyanate Precursors

The high reactivity of the isocyanate group (-NCO) presents challenges for storage, handling, and selective reactions. To circumvent these issues, the concept of "masked" or "blocked" isocyanates has been developed. This approach involves the use of stable precursor molecules that can generate the reactive isocyanate species only when needed, under specific and controlled conditions. organic-chemistry.orgresearchgate.net This strategy prevents unwanted side reactions and avoids the direct handling of potentially hazardous isocyanates. enpress-publisher.comube.com

Several classes of compounds have been investigated as masked isocyanate precursors for the synthesis of aryl isocyanates:

Carbamates: Carbamates, particularly N-arylcarbamates, are the most common and extensively studied isocyanate precursors. mdpi.comnih.gov They are typically stable solids that can be isolated and purified. The corresponding isocyanate is generated through thermal decomposition (thermolysis), which cleaves the carbamate bond. mdpi.com The choice of the alcohol group in the carbamate influences the deblocking temperature. researchgate.net

Ureas: Hindered trisubstituted ureas can serve as effective masked isocyanates, liberating the isocyanate under neutral conditions through a nucleophile-mediated process. organic-chemistry.org This method is advantageous as it avoids harsh reaction conditions.

Oxadiazolones: Heterocyclic compounds like 1,3,4-oxadiazol-2(3H)-ones have been identified as effective masked N-isocyanate precursors. These compounds can release the isocyanate intermediate upon heating in the presence of base catalysts. researchgate.net

Silyl-Protected Carbamates: A phosgene-free method involves the silylation of N-H groups in organosilicon compounds containing a carbamate-like unit. The resulting compound can then be converted to the isocyanate via thermolysis. This process offers high yields and purity without the need for a catalyst. google.com

The synthesis of Benzene, 1-isocyanato-3-propoxy- would first involve the preparation of a suitable precursor, for example, a carbamate derived from 3-propoxyaniline. This stable intermediate can then be converted to the target isocyanate in a subsequent, controlled step.

Controlled Release Mechanisms for Reactive Isocyanate Species

The release of the isocyanate from its masked precursor is a critical step that must be precisely controlled. The primary mechanisms for this "deblocking" process are thermal cleavage and base-catalyzed elimination.

Thermal Release: Thermolysis is the most widely employed method for generating isocyanates from carbamate precursors. mdpi.com The process involves heating the carbamate in either the gas or liquid phase, with or without a catalyst, causing it to dissociate into the isocyanate and the corresponding alcohol. mdpi.comnih.gov The deblocking temperature is a crucial parameter and is dependent on the structure of both the isocyanate and the blocking agent (the alcohol). researchgate.net Aromatic isocyanates generally deblock at lower temperatures than aliphatic ones. researchgate.net For instance, studies on methyl N-phenyl carbamate show that thermal cracking can effectively produce phenyl isocyanate. utwente.nlnih.gov This process can be conducted in high-boiling inert solvents or, in some cases, without any solvent. mdpi.com

Base-Catalyzed Release: In some systems, particularly with precursors like oxadiazolones, the release of the isocyanate is facilitated by organic bases. researchgate.net The base promotes the elimination reaction that leads to the formation of the N=C=O group. This method allows for the generation of isocyanates under milder temperature conditions compared to purely thermal methods. mdpi.com For example, the conversion of N-acyl derivatives can be achieved by heating in the presence of an organic base catalyst, which triggers the release of the amido-isocyanate intermediate. researchgate.net

The table below summarizes various masked isocyanate precursors and their typical release mechanisms.

| Precursor Class | Example Precursor | Release Mechanism | Typical Conditions |

| Carbamates | Methyl N-phenyl carbamate | Thermal | 160–400 °C, with or without catalyst mdpi.comutwente.nl |

| Ureas | N,N-dialkyl-N'-aryl ureas | Nucleophile-mediated | Neutral, mild temperatures organic-chemistry.org |

| Oxadiazolones | N-acyl-1,3,4-oxadiazol-2(3H)-one | Base-catalyzed, Thermal | Heating with organic bases (e.g., Et3N) researchgate.net |

| Silyl Carbamates | Silylated organosilicon carbamate | Thermal | Thermolysis, catalyst-free google.com |

Green Chemistry Principles in the Synthesis of Alkoxyaryl Isocyanates

The traditional synthesis of isocyanates relies on the use of phosgene, a highly toxic and hazardous chemical. nih.gov Growing environmental concerns and safety regulations have driven significant research into developing sustainable, phosgene-free synthetic routes. nih.govresearchgate.net These green chemistry approaches focus on using less hazardous reagents, employing catalytic methods to improve efficiency, and minimizing waste through solvent-free protocols or the use of environmentally benign solvents.

Catalytic Systems for Sustainable Isocyanate Production

Catalysis is central to the development of green and efficient phosgene-free routes to isocyanates. The two most prominent pathways are the reductive carbonylation of nitroaromatics and the thermal decomposition of carbamates.

Catalysts for Reductive Carbonylation: This method directly converts aromatic nitro compounds (precursors to the corresponding amines) into isocyanates or their carbamate derivatives using carbon monoxide (CO). researchgate.netukessays.com This route is highly attractive as it bypasses the separate amine synthesis and phosgenation steps. universiteitleiden.nl Homogeneous catalysts based on Group VIII transition metals are most effective. researchgate.net

Palladium (Pd) Systems: Palladium complexes are widely studied and have shown high activity and selectivity. ukessays.comnwo.nl Catalytic performance is highly dependent on the ligands used, with phenanthroline and its derivatives being particularly effective. osti.govacs.org

Rhodium (Rh) and Ruthenium (Ru) Systems: Complexes of rhodium and ruthenium have also been successfully employed as catalysts for this transformation. researchgate.net

Heterogeneous Catalysts: To simplify catalyst recovery and reuse, heterogeneous catalysts are being developed. These include multi-metallic materials containing elements like Palladium (Pd), Rhodium (Rh), and Tin (Sn) which can catalyze the direct carbonylation of nitroaromatics to isocyanates. google.com

Catalysts for Carbamate Decomposition: The thermal decomposition of carbamates to isocyanates is often performed at high temperatures, but catalysts can significantly lower the required temperature and improve reaction rates and selectivity. mdpi.comnih.gov

Metal Oxides: Simple and composite metal oxides are effective catalysts. Zinc oxide (ZnO) and bismuth oxide (Bi₂O₃) have demonstrated high activity for the decomposition of methyl N-phenyl carbamate. utwente.nlresearchgate.net Composite Bi-Zn oxides have also been shown to be highly efficient. researchgate.net

Clay-Based Catalysts: Natural clays like Montmorillonite K-10 have been used as acidic catalysts for the decomposition of carbamates, proving effective for substrates with electron-withdrawing groups. researchgate.net

The following table provides examples of catalytic systems used in sustainable isocyanate synthesis.

| Synthetic Route | Catalyst System | Substrate Example | Product Example | Yield/Selectivity |

| Reductive Carbonylation | Pd(phenanthroline)₂(OTf)₂ / Benzoic acid | 1,4-Dinitrobenzene | Corresponding dicarbamate | 86% Selectivity osti.gov |

| Reductive Carbonylation | Heterogeneous Pd-Rh-Sn | Nitroaromatic | Aromatic isocyanate | High selectivity google.com |

| Carbamate Decomposition | ZnO / Al powder | Toluene-dicarbamate | Toluene diisocyanate (TDI) | >90% Yield nih.gov |

| Carbamate Decomposition | Montmorillonite K-10 | Methyl N-phenyl carbamate | Phenyl isocyanate | ~100% Conversion researchgate.net |

Solvent-Free and Environmentally Benign Synthetic Protocols

A key principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Research in isocyanate synthesis has explored solvent-free reactions and the use of greener solvent alternatives.

Solvent-Free Synthesis: Carrying out reactions without a solvent minimizes waste, simplifies product purification, and can reduce energy consumption. The catalytic decomposition of carbamates is particularly amenable to solvent-free conditions. For instance, the synthesis of phenyl isocyanate from methyl N-phenyl carbamate has been effectively catalyzed by zinc oxide under solvent-free conditions. nih.gov Another approach involves a catalyst- and solvent-free thermolysis of silylated carbamate precursors to produce isocyanates in high purity. google.com

Environmentally Benign Solvents: When a solvent is necessary, green alternatives to traditional chlorinated hydrocarbons (like o-dichlorobenzene) are sought. acs.org

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are gaining attention as green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. acs.orgscielo.br They have been successfully used as reaction media for the synthesis of 4,4′-methylenediphenyl diisocyanate (MDI) from the corresponding carbamate, where they can also enhance catalyst activity. rsc.org ILs can act as both the solvent and a promoter, sometimes eliminating the need for an additional catalyst. scielo.br

Bio-alternative Solvents: Solvents derived from renewable resources, such as Cyrene, are being explored for reactions involving isocyanates, such as urea synthesis, offering a non-toxic and biodegradable alternative to solvents like DMF. rsc.org

Carbon Dioxide (CO₂): Utilizing CO₂ as a C1 feedstock is a major goal in green chemistry. researchgate.net Phosgene-free routes that incorporate CO₂ to form carbamate intermediates, which are then decomposed to isocyanates, represent a highly sustainable pathway. beilstein-journals.orgacs.org For example, the reaction of amines with CO₂ can generate a carbamic acid intermediate, which is then dehydrated to the isocyanate. organic-chemistry.org

Reactivity and Reaction Mechanisms of Benzene, 1 Isocyanato 3 Propoxy

Nucleophilic Addition Reactions of the Isocyanate Group

The carbon atom of the isocyanate group (-N=C=O) is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This inherent electrophilicity makes it susceptible to attack by a wide range of nucleophiles, forming the basis of its rich reaction chemistry. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a new covalent bond.

Formation of Carbamates with Alcohols and Polyols

The reaction between an isocyanate and an alcohol or a polyol yields a carbamate (B1207046), also known as a urethane (B1682113). This reaction is of immense industrial importance as it forms the basis for the production of polyurethanes. For Benzene (B151609), 1-isocyanato-3-propoxy- , the reaction with a generic alcohol (R-OH) proceeds as follows:

General Reaction:

Benzene, 1-isocyanato-3-propoxy- + R-OH → 3-Propoxyphenylcarbamate

The formation of the urethane linkage is generally accepted to proceed through a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer, which can occur in a concerted or stepwise manner, to yield the stable carbamate product.

Several factors can influence the precise mechanism, including the nature of the alcohol, the solvent, and the presence of catalysts. In the absence of a catalyst, the reaction is thought to proceed via a termolecular mechanism where a second molecule of the alcohol assists in the proton transfer.

Proposed Mechanism for Uncatalyzed Carbamate Formation:

Nucleophilic Attack: The alcohol's oxygen atom attacks the isocyanate carbon.

Proton Transfer: A second alcohol molecule facilitates the transfer of the hydroxyl proton to the nitrogen atom of the isocyanate.

Product Formation: The stable urethane is formed.

Catalysts, such as tertiary amines or organotin compounds, can significantly accelerate the reaction by activating either the isocyanate or the alcohol, or both. For instance, a tertiary amine can form a complex with the alcohol, increasing its nucleophilicity, or with the isocyanate, further polarizing the N=C=O bond.

The reaction of isocyanates with alcohols typically follows second-order kinetics, being first order with respect to both the isocyanate and the alcohol. The rate of reaction is influenced by the electronic and steric nature of both reactants.

The propoxy group at the meta-position of Benzene, 1-isocyanato-3-propoxy- is expected to have a modest electron-donating effect through resonance and a weak electron-withdrawing inductive effect. The net effect on the electrophilicity of the isocyanate carbon is generally a slight deactivation compared to unsubstituted phenyl isocyanate. This would translate to a slightly lower reaction rate.

Illustrative Kinetic Data for Carbamate Formation

| Reactant Alcohol | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) (Hypothetical) |

| Methanol (B129727) | Toluene | 25 | 1.5 x 10⁻⁴ |

| Ethanol | Toluene | 25 | 1.2 x 10⁻⁴ |

| Isopropanol | Toluene | 25 | 0.8 x 10⁻⁴ |

| tert-Butanol | Toluene | 25 | 0.3 x 10⁻⁴ |

This interactive table illustrates the expected decrease in the rate constant with increasing steric hindrance of the alcohol.

Formation of Ureas with Amines

The reaction of an isocyanate with a primary or secondary amine is a rapid and highly exothermic reaction that produces a substituted urea (B33335). This reaction is generally faster than the corresponding reaction with alcohols due to the greater nucleophilicity of amines.

General Reaction:

Benzene, 1-isocyanato-3-propoxy- + R-NH₂ → N-(3-Propoxyphenyl)-N'-R-urea

The mechanism for urea formation is analogous to that of carbamate formation, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon. The reaction is typically so fast that it often does not require a catalyst. nih.gov The initial addition of the amine to the isocyanate forms a transient, zwitterionic intermediate, which then rapidly undergoes an intramolecular or intermolecular proton transfer to yield the stable urea. nih.gov

Proposed Mechanism for Urea Formation:

Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate.

Proton Transfer: A proton is transferred from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of the urea linkage.

When a chiral amine reacts with an isocyanate, the stereochemistry of the resulting urea becomes a point of interest. If the reaction proceeds without affecting the chiral center of the amine, the stereochemical integrity of the amine is retained in the urea product.

For Benzene, 1-isocyanato-3-propoxy- , reaction with a chiral amine, such as (R)- or (S)-1-phenylethylamine, would be expected to produce the corresponding diastereomeric ureas if the isocyanate itself were chiral, or a single enantiomerically pure urea if the isocyanate is achiral. Since Benzene, 1-isocyanato-3-propoxy- is achiral, the reaction with an enantiomerically pure amine should yield an enantiomerically pure urea product.

The study of the stereochemical outcome of such reactions is crucial in the synthesis of chiral auxiliaries, resolving agents, and biologically active molecules where specific stereoisomers are required.

Illustrative Example of Stereospecific Urea Formation

Disclaimer: The following table presents a hypothetical reaction to illustrate the stereochemical outcome. Specific experimental verification for Benzene, 1-isocyanato-3-propoxy- is not available in the literature.

| Isocyanate Reactant | Chiral Amine Reactant | Expected Urea Product |

| Benzene, 1-isocyanato-3-propoxy- | (R)-1-Phenylethylamine | (R)-N-(3-Propoxyphenyl)-N'-(1-phenylethyl)urea |

| Benzene, 1-isocyanato-3-propoxy- | (S)-1-Phenylethylamine | (S)-N-(3-Propoxyphenyl)-N'-(1-phenylethyl)urea |

This interactive table demonstrates the expected retention of stereochemistry in the reaction of an achiral isocyanate with a chiral amine.

Reaction with Thiols to Form Thiocarbamates

The reaction between Benzene, 1-isocyanato-3-propoxy- and thiols (R-SH) proceeds via a nucleophilic addition mechanism to yield N-(3-propoxyphenyl)thiocarbamates. The sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. nih.gov This is followed by a proton transfer from the sulfur to the nitrogen atom, resulting in the formation of the thiocarbamate linkage (-NH-C(=O)-S-). nih.gov

The general reaction can be represented as follows:

3-Propoxyphenyl isocyanate + Thiol → N-(3-propoxyphenyl)thiocarbamate

This reaction is typically efficient and can often be carried out under mild, catalyst-free, and solvent-free conditions, although catalysts can be employed to increase the reaction rate. researchgate.net The reactivity of the thiol can influence the reaction conditions required. Aromatic thiols may exhibit different reactivity compared to aliphatic thiols due to electronic effects. researchgate.net

Below is a table illustrating the reaction of Benzene, 1-isocyanato-3-propoxy- with various thiols.

| Thiol Reactant | Product |

| Ethanethiol | S-Ethyl N-(3-propoxyphenyl)carbamothioate |

| Propanethiol | S-Propyl N-(3-propoxyphenyl)carbamothioate |

| Benzenethiol | S-Phenyl N-(3-propoxyphenyl)carbamothioate |

| 4-Methylbenzenethiol | S-(p-Tolyl) N-(3-propoxyphenyl)carbamothioate |

Cycloaddition Reactions Involving Benzene, 1-isocyanato-3-propoxy-

The isocyanate group in Benzene, 1-isocyanato-3-propoxy- can participate in various cycloaddition reactions, owing to the presence of cumulated double bonds (-N=C=O). These reactions are crucial for the synthesis of various heterocyclic compounds.

Dimerization and Trimerization Pathways to Form Isocyanurates

Isocyanates, including Benzene, 1-isocyanato-3-propoxy-, can undergo self-addition reactions to form dimers (uretdiones) and trimers (isocyanurates). The trimerization to form a stable six-membered isocyanurate ring is a particularly important industrial process for producing polyisocyanurate (PIR) materials with enhanced thermal stability. tue.nlwikipedia.org

Mechanistic Insights into Isocyanurate Formation

The formation of isocyanurates from isocyanates can proceed through two primary pathways:

One-Component Route: This involves the direct cyclotrimerization of three isocyanate molecules. rsc.org This pathway is typically promoted by specific catalysts that can activate the isocyanate monomer.

Two-Component Route: In the presence of nucleophiles like alcohols, a urethane is first formed. The urethane then reacts with another isocyanate molecule to form an allophanate (B1242929) intermediate. rsc.orgresearchgate.net This allophanate can then undergo an addition-elimination step with another isocyanate molecule to yield the isocyanurate ring. rsc.org Computational studies on similar systems suggest that some catalytic pathways may avoid the formation of a uretdione (dimer) intermediate, leading directly to the more stable isocyanurate product. nih.gov

Catalytic Systems for Cyclotrimerization

A wide range of catalysts can be employed to promote the selective cyclotrimerization of isocyanates to isocyanurates. tue.nl The choice of catalyst is critical for controlling the reaction rate and selectivity, minimizing the formation of side products like uretdiones and carbodiimides. nih.gov For aromatic isocyanates like Benzene, 1-isocyanato-3-propoxy-, various catalytic systems have been shown to be effective.

| Catalyst Class | Specific Examples | Remarks |

| Lewis Bases | Tertiary amines (e.g., DABCO), Phosphines (e.g., tri-n-butylphosphine), Quaternary ammonium (B1175870) salts researchgate.netresearchgate.netgoogle.com | Widely used in industrial processes for producing polyurethane foams. researchgate.net The amine/epoxide system is known for its selectivity. researchgate.net |

| Organometallic Compounds | Organotin compounds (e.g., bis(tri-n-butyltin)oxide), Organometallic salts of alkali metals (e.g., potassium acetate, potassium 2-ethylhexanoate) researchgate.netresearchgate.net | Often used in practical systems for preparing isocyanurate-containing polymers. researchgate.net |

| Metal Complexes | Manganese(II) and Iron(II) m-terphenyl (B1677559) complexes, Palladium(0) complexes researchgate.netrsc.org | Efficient for the selective cyclotrimerization under mild conditions. rsc.org The mechanism with group 10 catalysts has been investigated. researchgate.net |

| Organonucleophilic Catalysts | Potassium salts of phthalimide (B116566) (PPI) and succinimide (B58015) (PSI) researchgate.net | Effective under solvent-free conditions. researchgate.net |

[2+2] Cycloadditions

Benzene, 1-isocyanato-3-propoxy- can act as a 2π component in [2+2] cycloaddition reactions. A notable example is the reaction with alkenes to form β-lactams (2-azetidinones). researchtrends.net The mechanism of this reaction can be either concerted or stepwise, depending on the electronic nature of the alkene. researchtrends.net Electron-rich alkenes often react via a stepwise mechanism involving a diradical intermediate. researchtrends.net The isocyanate can also undergo a retro [2+2] cycloaddition from a 1,2-diazetidinone precursor under mechanical force. rsc.orgrsc.org

[3+2] Cycloadditions with Dipoles

Isocyanates are effective dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. sci-rad.com Benzene, 1-isocyanato-3-propoxy- can react with various 1,3-dipoles such as:

Nitrones: The reaction with nitrones yields tetrahydro-1,2,4-oxadiazole derivatives. sci-rad.com

Azomethine Ylides: These reactions can produce various substituted five-membered nitrogen-containing heterocycles.

Nitrile Oxides: This cycloaddition leads to the formation of 1,2,4-oxadiazol-5(4H)-ones.

Furthermore, isocyanates can participate in formal [3+2] cycloadditions where the three-atom component is not a classical 1,3-dipole. For instance, catalytic [3+2] cycloaddition with cyclopropanes can yield γ-butyrolactams, where the cyclopropane (B1198618) ring is cleaved to form a 1,3-dipole equivalent in the presence of a catalyst. acs.org O-isocyanates have also been shown to act as uncharged 1,3-dipole equivalents in [3+2] cycloadditions. researchgate.net

Polymerization Behavior of Benzene, 1-isocyanato-3-propoxy-

The polymerization behavior of a monomer is dictated by its functionality, which is the number of reactive sites it has. For the formation of long-chain polymers like polyurethanes and polyureas, monomers must have a functionality of at least two. As Benzene, 1-isocyanato-3-propoxy- is monofunctional, it does not undergo polymerization in the traditional sense.

Polyurethane Formation from Benzene, 1-isocyanato-3-propoxy- Derived Isocyanates and Polyols

Polyurethane formation involves a step-growth polymerization reaction between di- or poly-isocyanates and polyols. A monofunctional isocyanate such as Benzene, 1-isocyanato-3-propoxy- cannot form a polyurethane polymer because it can only react at one end. When it reacts with a polyol, it terminates the polymer chain growth. For instance, its reaction with a diol would result in a simple, small molecule containing two urethane linkages, not a long-chain polymer.

Investigation of Polymerization Kinetics

Specific kinetic studies on the "polymerization" of Benzene, 1-isocyanato-3-propoxy- are not available in published literature, as it does not polymerize. Kinetic studies of isocyanate reactions typically focus on diisocyanates like MDI or TDI in their reactions with polyols. habitablefuture.orgctfassets.net The reactivity of the isocyanate group in Benzene, 1-isocyanato-3-propoxy- would be influenced by the electron-donating propoxy group on the benzene ring, but this would relate to the kinetics of a chain-terminating reaction rather than a polymerization reaction.

Network Formation and Crosslinking Density Studies

Network formation and the study of crosslinking density are relevant for thermosetting polyurethanes, which are created using polyisocyanates and polyols with functionalities greater than two. These materials form a three-dimensional, crosslinked network. Since Benzene, 1-isocyanato-3-propoxy- has a functionality of one, it cannot contribute to network formation or crosslinking. Instead, it would reduce the crosslinking density by terminating potential crosslinking sites. No studies on this specific compound in the context of network formation have been identified.

Polyurea Synthesis

Similar to polyurethane synthesis, polyurea synthesis requires the reaction of di- or poly-isocyanates with di- or poly-amines. This reaction is generally faster than the reaction with polyols. However, the same principle of functionality applies. Benzene, 1-isocyanato-3-propoxy- cannot form a polyurea polymer due to its monofunctional nature. Its reaction with a diamine would yield a small molecule with two urea linkages, effectively capping the diamine. While isocyanate-free routes to polyureas exist, they also rely on building a polymer chain, which is not possible with this starting material.

Carbodiimide Formation via Decarboxylation

Isocyanates can undergo a dimerization reaction to form a carbodiimide, with the concurrent loss of carbon dioxide. This reaction is often catalyzed, for instance by phosphine (B1218219) oxides.

2 R-N=C=O → R-N=C=N-R + CO₂

In principle, Benzene, 1-isocyanato-3-propoxy- could undergo this reaction to form N,N'-bis(3-propoxyphenyl)carbodiimide. However, a specific literature search for studies detailing this particular reaction for this compound did not yield any results. This pathway represents a potential reaction, but it is a dimerization, not a polymerization process.

Advanced Mechanistic Studies

No advanced mechanistic studies, such as computational modeling or isotopic labeling experiments, specifically investigating the reactivity of Benzene, 1-isocyanato-3-propoxy- were found in the available scientific literature. General mechanistic studies on isocyanate reactions focus on more commercially significant diisocyanates. The fundamental reactivity of the isocyanate group is well-understood to be an electrophilic carbon atom susceptible to nucleophilic attack. The electronic effects of the propoxy substituent on the phenyl ring would likely influence this reactivity, but specific advanced studies on this molecule are not documented.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry provides powerful insights into the intricate details of reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally. For the reaction of phenyl isocyanates with alcohols, a critical process in urethane formation, density functional theory (DFT) calculations have been instrumental in mapping out the potential energy surface.

Studies on the reaction of phenyl isocyanate with methanol reveal a mechanism that proceeds through a reactant complex (RC), a transition state (TS), and finally the urethane product (P) nih.gov. In the initial step, a hydrogen bond forms between the hydroxyl group of the alcohol and the nitrogen atom of the isocyanate group, creating a stabilized reactant complex nih.gov. The subsequent transition state is characterized by a bent N=C=O group, which activates the carbon atom for the nucleophilic attack by the alcohol's oxygen nih.gov. Simultaneously, the hydrogen from the alcohol's hydroxyl group begins to transfer to the nitrogen atom of the isocyanate nih.gov.

Table 1: Calculated Energetic and Structural Features for the Reaction of Phenyl Isocyanate with Methanol This data is for the unsubstituted phenyl isocyanate and serves as a baseline for understanding the reaction of its substituted analogs.

| Parameter | Reactant Complex (RC) | Transition State (TS) | Product (P) |

| Relative Energy (kJ/mol) | -8.22 | +95.2 | -101.1 |

| Key Bond Distances (Å) | |||

| N-H | - | 1.45 | 1.01 |

| O-H | 1.95 (H-bond to N) | 1.25 | - |

| C-O (new bond) | - | 1.98 | 1.36 |

| N=C | 1.22 | 1.26 | 1.35 |

| C=O | 1.18 | 1.20 | 1.22 |

| Data sourced from computational studies on the reaction of phenyl isocyanate with methanol at the BHandHLYP/6-31G(d) level of theory in acetonitrile (B52724). nih.govresearchgate.net |

The transition state for the reaction of an alcohol with an isocyanate is a critical point on the reaction coordinate. For the reaction of phenyl isocyanate with 1-propanol, a two-step mechanism has been proposed when the isocyanate is in excess, involving an allophanate intermediate. The transition state for the formation of this intermediate has a calculated reaction barrier of 62.6 kJ/mol nih.gov. The subsequent decomposition of the allophanate to urethane and another isocyanate molecule proceeds through a lower energy transition state nih.gov. The presence of the 3-propoxy substituent is anticipated to subtly modulate these energy barriers.

In-Situ Spectroscopic Monitoring of Reaction Intermediates and Kinetics

The real-time monitoring of chemical reactions provides invaluable kinetic data and allows for the detection of transient intermediates. In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a particularly powerful technique for studying isocyanate reactions due to the strong and distinct absorption of the isocyanate (N=C=O) functional group.

The progress of the reaction between an isocyanate and an alcohol can be conveniently followed by monitoring the disappearance of the characteristic N=C=O stretching vibration, which typically appears in the region of 2250-2280 cm⁻¹ researchgate.netresearchgate.net. This peak is often sharp and well-separated from other vibrational modes, allowing for accurate quantitative analysis of the isocyanate concentration over time researchgate.net. As the reaction proceeds to form a urethane, the appearance of new peaks corresponding to the N-H stretch and C=O stretch of the urethane linkage can also be observed.

While specific in-situ spectroscopic studies on Benzene, 1-isocyanato-3-propoxy- are not documented, the principles derived from studies on phenyl isocyanate and its other derivatives are directly applicable. For instance, in the reaction of phenyl isocyanate with an alcohol, the decrease in the intensity of the peak around 2270 cm⁻¹ is directly proportional to the rate of urethane formation researchgate.net. This allows for the determination of reaction rate constants under various conditions.

Table 2: Characteristic Infrared Absorption Frequencies for Monitoring Isocyanate Reactions

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Observation During Reaction |

| Isocyanate (N=C=O) | Asymmetric Stretch | 2250 - 2280 | Disappears |

| Urethane (N-H) | Stretch | 3300 - 3500 | Appears |

| Urethane (C=O) | Stretch | 1680 - 1740 | Appears |

| Amide II (in Urethane) | N-H Bend & C-N Stretch | ~1524 | Appears |

| Data compiled from various spectroscopic studies of isocyanate reactions. researchgate.net |

The formation of reaction intermediates, such as the initial hydrogen-bonded complex between the isocyanate and the alcohol, can sometimes be inferred from subtle shifts in the IR spectra, although their transient nature makes direct observation challenging. The environment of the reaction, including the solvent and the presence of catalysts, can influence the position and shape of these characteristic peaks.

Influence of Substituents on Isocyanate Reactivity and Selectivity

The nature and position of substituents on the aromatic ring of a phenyl isocyanate have a profound impact on its reactivity and selectivity. These effects are a combination of electronic (inductive and resonance) and steric factors. The Hammett equation provides a quantitative framework for understanding the electronic influence of substituents on reaction rates wikipedia.org.

The propoxy group (-O-CH₂CH₂CH₃) at the meta position of the phenyl ring in Benzene, 1-isocyanato-3-propoxy- exerts a dual electronic effect. It has an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, and an electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom. For a meta substituent, the inductive effect is generally considered to be more dominant than the resonance effect.

The Hammett substituent constant (σ) quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, which generally increases the reactivity of the isocyanate group towards nucleophiles by making the carbonyl carbon more electrophilic. Conversely, a negative σ value signifies an electron-donating group, which tends to decrease reactivity.

Table 3: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | σ_meta (σm) | σ_para (σp) | Electronic Effect |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.07 | -0.17 | Weakly Electron-Donating |

| -OCH₃ | +0.12 | -0.27 | Electron-Donating (para), Weakly Electron-Withdrawing (meta) |

| -OC₂H₅ | +0.10 | -0.24 | Electron-Donating (para), Weakly Electron-Withdrawing (meta) |

| -OCH₂CH₂CH₃ (Propoxy) | ~ +0.1 | ~ -0.25 | Estimated, similar to ethoxy |

| -NO₂ | +0.71 | +0.78 | Strongly Electron-Withdrawing |

| Data sourced from various compilations of Hammett constants. researchgate.netutexas.edu The values for the propoxy group are estimated based on the trend observed for methoxy (B1213986) and ethoxy groups. |

In reactions with unsymmetrical diols, the selectivity of the isocyanate is also influenced by the substituent. An electron-withdrawing group on the phenyl ring can enhance the difference in reactivity between the two isocyanate groups in a diisocyanate, or between the primary and secondary hydroxyl groups of a diol. While specific studies on the selectivity of 3-propoxyphenyl isocyanate are lacking, it is reasonable to infer that its slightly enhanced reactivity would lead to a modest increase in selectivity in such competitive reactions, favoring the more sterically accessible or more nucleophilic hydroxyl group.

Derivatives and Chemical Transformations of Benzene, 1 Isocyanato 3 Propoxy

Synthesis of Functionalized Urethanes and Ureas Derived from Benzene (B151609), 1-isocyanato-3-propoxy-

The electrophilic carbon atom of the isocyanate group in Benzene, 1-isocyanato-3-propoxy- is susceptible to nucleophilic attack by alcohols and amines, leading to the formation of urethanes (carbamates) and ureas, respectively. nih.gov These reactions are fundamental to the derivatization of this compound.

The reaction with alcohols (alcoholysis) produces urethanes. kuleuven.be The general mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the isocyanate's carbonyl carbon. This reaction can be influenced by the concentration of the alcohol and may involve multiple alcohol molecules in the transition state. kuleuven.benih.gov Primary alcohols are generally more reactive than secondary alcohols in this transformation. kuleuven.be

Similarly, the reaction with primary or secondary amines yields substituted ureas. researchgate.net This reaction is typically faster than the corresponding reaction with alcohols. researchgate.net The process involves the nucleophilic addition of the amine to the isocyanate, and it is a widely used method for creating diverse urea (B33335) derivatives. nih.govasianpubs.org The synthesis of ureas can be achieved through various methods, including the direct reaction of isocyanates with amines, or via in-situ generation of the isocyanate from other functional groups like primary amides. organic-chemistry.org

| Reactant Type | Product | General Reaction |

| Alcohol (R'-OH) | Urethane (B1682113) | R-NCO + R'-OH → R-NHCOOR' |

| Amine (R'-NH2) | Urea | R-NCO + R'-NH2 → R-NHCONH-R' |

| R represents the 3-propoxyphenyl group. |

Development of Novel Polymeric Materials Incorporating Benzene, 1-isocyanato-3-propoxy- Moieties

The bifunctional nature of diisocyanates, or the potential for creating polymers from monoisocyanates under specific conditions, allows for the incorporation of the 3-propoxyphenyl moiety into polymer backbones. This has led to the development of novel polyurethanes and other polymeric materials.

Tailoring Polymer Architecture through Isocyanate Functionality

The isocyanate group is a key component in the synthesis of polyurethanes, a versatile class of polymers. researchgate.net Polyurethanes are typically formed through the polyaddition reaction of diisocyanates with polyols. mdpi.comresearchgate.net By using a diisocyanate containing the 3-propoxyphenyl group, or by reacting Benzene, 1-isocyanato-3-propoxy- with a suitable polyol under conditions that promote polymerization, the propoxybenzene (B152792) unit can be integrated into the polymer chain, influencing the final material's properties. The reactivity of the isocyanate allows for the tailoring of the polymer architecture, leading to materials with specific characteristics for applications such as coatings, foams, and elastomers. researchgate.net

Studies on Isocyanate-Epoxy Formulations

While direct studies on isocyanate-epoxy formulations specifically involving Benzene, 1-isocyanato-3-propoxy- are not prevalent in the provided search results, the general chemistry of isocyanate-epoxy reactions is well-established. Isocyanates can react with the hydroxyl groups that are often present in epoxy resin systems, either as part of the epoxy monomer or generated through the ring-opening of the epoxide. This can lead to the formation of hybrid polymers with properties derived from both the polyurethane and epoxy components.

Isocyanurate Derivatives and their Applications in Supramolecular Chemistry

Under specific conditions, typically in the presence of certain catalysts, isocyanates can undergo cyclotrimerization to form isocyanurates. These are stable, six-membered heterocyclic rings. The resulting isocyanurate derived from Benzene, 1-isocyanato-3-propoxy- would feature three pendant 3-propoxyphenyl groups. These structures can be of interest in supramolecular chemistry due to their defined geometry and potential for non-covalent interactions, such as hydrogen bonding and π-π stacking, which can lead to the formation of larger, self-assembled structures.

Incorporation into Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. Isocyanates are valuable components in many MCRs due to their electrophilicity. nih.gov For instance, in the Ugi reaction, an isocyanate, a ketone or aldehyde, an amine, and a carboxylic acid combine to form a bis-amide. The use of Benzene, 1-isocyanato-3-propoxy- in such reactions would introduce the 3-propoxyphenyl moiety into the resulting complex molecular scaffold, enabling the rapid generation of diverse compound libraries for applications such as drug discovery. nih.gov

Exploration of Silane-Functionalized Isocyanate Derivatives

While the direct silane-functionalization of Benzene, 1-isocyanato-3-propoxy- was not detailed in the search results, the general principles of creating silane-functionalized isocyanates are known. These derivatives can be synthesized by reacting a silane (B1218182) precursor containing a reactive group (e.g., an amino or hydroxyl group) with the isocyanate. For example, an aminopropylsilane (B1237648) could react with Benzene, 1-isocyanato-3-propoxy- to form a urea linkage with a terminal silane group. Such derivatives are of interest for their ability to act as adhesion promoters or for surface modification of inorganic materials, where the silane group can form covalent bonds with the substrate.

Analytical Methodologies for Research on Benzene, 1 Isocyanato 3 Propoxy

Spectroscopic Characterization Techniques for Reaction Monitoring and Product Analysis

Spectroscopic methods are indispensable for the real-time analysis of reactions involving "Benzene, 1-isocyanato-3-propoxy-" and for the structural confirmation of the resulting products.

In-situ vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers powerful tools for real-time monitoring of reactions involving isocyanates. nih.gov This is primarily due to the strong and distinct vibrational signature of the isocyanate (-N=C=O) group.

Infrared (IR) Spectroscopy: The progress of reactions involving "Benzene, 1-isocyanato-3-propoxy-" can be effectively tracked by monitoring the disappearance of the characteristic sharp absorption band of the isocyanate group, which typically appears in the 2250-2285 cm⁻¹ region of the IR spectrum. nih.gov The formation of reaction products, such as urethanes, can be simultaneously observed by the appearance of new bands, for instance, the C=O stretching vibration of the urethane (B1682113) linkage. Fiber-optic probes coupled with Fourier Transform Infrared (FTIR) spectrometers allow for continuous, in-situ measurements within the reaction vessel, providing valuable kinetic data. nih.gov

Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to IR. The symmetric stretching vibration of the isocyanate group is also Raman active and can be used for reaction monitoring. This method is particularly advantageous for reactions in aqueous media, where the strong IR absorbance of water can be problematic.

Table 1: Key Vibrational Frequencies for Monitoring Reactions of Benzene (B151609), 1-isocyanato-3-propoxy-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2285 | IR |

| Isocyanate (-N=C=O) | Symmetric Stretch | ~1450 | Raman |

| Urethane (R-NH-CO-OR') | C=O Stretch | 1700 - 1730 | IR |

| Aromatic C-H | Stretch | 3000 - 3100 | IR/Raman |

| Aliphatic C-H (propoxy) | Stretch | 2850 - 3000 | IR/Raman |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of "Benzene, 1-isocyanato-3-propoxy-" and its reaction products. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of "Benzene, 1-isocyanato-3-propoxy-" would exhibit characteristic signals for the aromatic protons, the methylene (B1212753) protons of the propoxy group, and the terminal methyl protons. The chemical shifts and coupling patterns of the aromatic protons can confirm the 1,3- (or meta) substitution pattern on the benzene ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for the isocyanate carbon, the aromatic carbons (with different shifts for substituted and unsubstituted positions), and the carbons of the propoxy chain. The chemical shift of the isocyanate carbon is particularly noteworthy, typically appearing in a specific region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzene, 1-isocyanato-3-propoxy-

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | CH | 6.8 - 7.4 | - |

| Propoxy (-OCH₂CH₂CH₃) | CH₂ | 3.9 - 4.1 (α-CH₂) | 69 - 71 (α-C) |

| Propoxy (-OCH₂CH₂CH₃) | CH₂ | 1.7 - 1.9 (β-CH₂) | 22 - 24 (β-C) |

| Propoxy (-OCH₂CH₂CH₃) | CH₃ | 0.9 - 1.1 (γ-CH₃) | 10 - 12 (γ-C) |

| Aromatic Carbons | C-O, C-NCO | - | 150 - 160 (C-O), 135-140 (C-NCO) |

| Aromatic Carbons | C-H | - | 110 - 130 |

| Isocyanate (-NCO) | C | - | 120 - 130 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of "Benzene, 1-isocyanato-3-propoxy-" and to identify its reaction products and any potential byproducts. When coupled with a chromatographic separation method (like GC-MS or LC-MS), it allows for the analysis of complex mixtures.

The electron ionization (EI) mass spectrum of "Benzene, 1-isocyanato-3-propoxy-" would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the propoxy group, the isocyanate group, and fragmentation of the alkyl chain, providing structural information.

Table 3: Expected Key Fragments in the Mass Spectrum of Benzene, 1-isocyanato-3-propoxy-

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₁₀H₁₁NO₂]⁺ | 177 |

| [M - OCN]⁺ | [C₉H₁₁O]⁺ | 135 |

| [M - C₃H₇]⁺ | [C₇H₄NO₂]⁺ | 134 |

| [M - OC₃H₇]⁺ | [C₇H₄NO]⁺ | 118 |

| [C₆H₅O]⁺ | Phenoxy cation | 93 |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating "Benzene, 1-isocyanato-3-propoxy-" from starting materials, solvents, and byproducts, as well as for quantifying its purity and the conversion rate of reactions.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of isocyanates. epa.govnih.gov Due to the high reactivity of the isocyanate group, analysis is often performed after derivatization. A common approach involves reacting the isocyanate with an agent like 1-(2-methoxyphenyl)piperazine (B120316) (MOPP) or tryptamine (B22526) to form a stable urea (B33335) derivative that can be readily analyzed by reversed-phase HPLC with UV or fluorescence detection. nih.govnih.gov This method allows for the accurate quantification of the isocyanate, which is crucial for assessing the purity of the final product and for monitoring the extent of a reaction. researchgate.net

Table 4: Typical HPLC Parameters for the Analysis of Derivatized Benzene, 1-isocyanato-3-propoxy-

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water |

| Detector | UV at ~254 nm or Fluorescence |

| Derivatizing Agent | 1-(2-methoxyphenyl)piperazine (MOPP) or similar |

| Internal Standard | A similar derivatized isocyanate not present in the sample |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile components and byproducts that may be present in the synthesis of "Benzene, 1-isocyanato-3-propoxy-". This can include unreacted starting materials, solvents, and low molecular weight side products. Direct GC analysis of isocyanates can be challenging due to their thermal lability and reactivity. Therefore, derivatization to more stable and less reactive compounds, such as urethanes or ureas, is often employed prior to GC analysis.

Table 5: Potential Volatile Byproducts in the Synthesis of Benzene, 1-isocyanato-3-propoxy- Amenable to GC Analysis

| Compound | Potential Origin |

| 3-Propoxyaniline | Incomplete phosgenation of the starting amine |

| 1,3-Dipropoxybenzene | Side reaction |

| Chlorinated byproducts | If phosgene (B1210022) or a similar reagent is used in synthesis |

| Residual Solvents | e.g., Toluene, Dichloromethane (B109758) |

Advanced Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the detailed analysis of complex mixtures containing isocyanates. chemijournal.comnih.gov These techniques provide both qualitative and quantitative information with high sensitivity and specificity.

For the analysis of "Benzene, 1-isocyanato-3-propoxy-," Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful approach. nih.gov The process typically begins with derivatization of the isocyanate to enhance stability and improve chromatographic performance. A common derivatizing agent is di-n-butylamine (DBA), which reacts with the isocyanate group to form a stable urea derivative. diva-portal.org

The derivatized sample is then introduced into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system for separation from other components in the matrix. nih.gov The separated components then enter a tandem mass spectrometer. In the mass spectrometer, the derivatized "Benzene, 1-isocyanato-3-propoxy-" undergoes ionization, typically through electrospray ionization (ESI). The resulting molecular ion is then subjected to collision-induced dissociation to produce characteristic fragment ions. nih.gov This process of multiple reaction monitoring (MRM) allows for highly selective and sensitive quantification. researchgate.net

Another relevant hyphenated technique is Gas Chromatography-Mass Spectrometry (GC-MS). For a compound like "Benzene, 1-isocyanato-3-propoxy-," which is a volatile organic compound, GC-MS can be a suitable method. chemijournal.com Similar to LC-based methods, derivatization is often employed to improve thermal stability and chromatographic behavior. diva-portal.org The combination of GC's high-resolution separation with the mass spectrometer's identification capabilities allows for the effective analysis of this and other volatile isocyanates. youtube.com

The table below illustrates a representative setup for the LC-MS/MS analysis of an aromatic isocyanate like "Benzene, 1-isocyanato-3-propoxy-" after derivatization with DBA.

Table 1: Representative LC-MS/MS Parameters for the Analysis of Derivatized Benzene, 1-isocyanato-3-propoxy-

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ of DBA-derivatized analyte |

| Product Ion (m/z) | Characteristic fragment ions |

| Collision Energy | Optimized for the specific analyte |

Development of Quantitative Structure-Property Relationships for Analytical Prediction

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of molecules with their physicochemical properties. nih.govnih.gov These models are valuable for predicting the analytical behavior of compounds like "Benzene, 1-isocyanato-3-propoxy-," especially when experimental data is scarce. tandfonline.comresearchgate.net